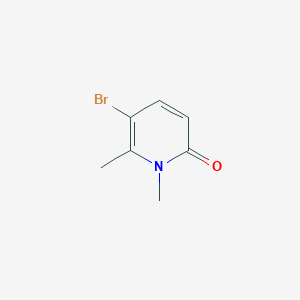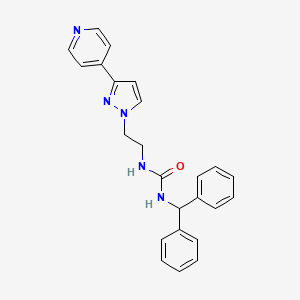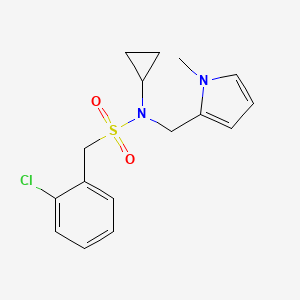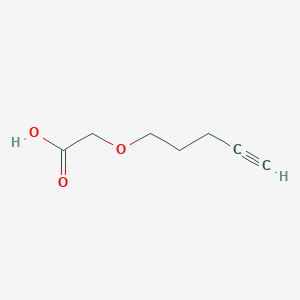![molecular formula C25H17FN4O3 B2537166 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-78-1](/img/no-structure.png)
7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H17FN4O3 and its molecular weight is 440.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Polymerization
- Polymerization of Heterocyclic Compounds: An efficient synthesis method was explored for polycondensation of heterocyclic compounds with diisocyanates, using ionic liquids and microwave irradiation. This method showcases the potential for developing new materials with heterocyclic and chromophoric moieties, indicating applications in material science and engineering (Mallakpour & Rafiee, 2007).
Antioxidant and Anticancer Activities
- Derivatives with Antioxidant and Anticancer Properties: A study on novel derivatives bearing naphthalene and other moieties showed significant antioxidant activity, surpassing that of ascorbic acid. These compounds also displayed cytotoxic activities against cancer cell lines, suggesting their potential in developing new anticancer therapies (Tumosienė et al., 2020).
Molecular Sensors and Fluorescence Studies
- Chemosensors for Transition Metal Ions: Compounds containing naphthalene moieties have been synthesized to act as chemosensors for transition metal ions, demonstrating selectivity towards Cu2+ ions. This application is crucial in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Antibacterial and Antifungal Applications
- Synthesis of Hetero-1,4-Naphthoquinones: Novel nitrogen and sulfur-containing hetero-1,4-naphthoquinones have been synthesized and evaluated as potent antifungal and antibacterial agents. This highlights the role of such compounds in developing new pharmaceuticals to combat microbial resistance (Tandon et al., 2010).
Fluorescence Properties and Metal Ion Interactions
- Fluorescence and Aluminium Ion Selectivity: The fluorescence properties of certain naphthoquinone derivatives and their selective emission changes upon interaction with aluminium ions have been studied. This research indicates their potential use in fluorescence-based sensors and materials science (Jali & Baruah, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione' involves the synthesis of the oxazolo[2,3-f]purine ring system followed by the introduction of the 4-fluorophenyl and naphthalen-1-ylmethyl substituents.", "Starting Materials": [ "2-aminopurine", "ethyl acetoacetate", "4-fluoroaniline", "naphthalene", "methyl iodide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Synthesis of oxazolo[2,3-f]purine ring system:", "- Ethyl acetoacetate is reacted with 2-aminopurine in the presence of phosphorus oxychloride and triethylamine to form ethyl 7H-oxazolo[2,3-f]purine-2,4-dione.", "- The resulting compound is then treated with sodium hydride and methyl iodide to form methyl 7H-oxazolo[2,3-f]purine-2,4-dione.", "Introduction of 4-fluorophenyl substituent:", "- Methyl 7H-oxazolo[2,3-f]purine-2,4-dione is reacted with 4-fluoroaniline in the presence of acetic anhydride and triethylamine to form 7-(4-fluorophenyl)-1-methyl-7H-oxazolo[2,3-f]purine-2,4-dione.", "- The resulting compound is then treated with sodium bicarbonate and water to form 7-(4-fluorophenyl)-1-methyl-3H-oxazolo[2,3-f]purine-2,4-dione.", "Introduction of naphthalen-1-ylmethyl substituent:", "- Naphthalene is reacted with methyl iodide in the presence of sodium hydride to form naphthalen-1-ylmethyl iodide.", "- 7-(4-fluorophenyl)-1-methyl-3H-oxazolo[2,3-f]purine-2,4-dione is then reacted with naphthalen-1-ylmethyl iodide in the presence of sodium hydroxide and water to form 7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione.", "- The final compound is purified using dichloromethane and methanol." ] } | |
Número CAS |
899737-78-1 |
Fórmula molecular |
C25H17FN4O3 |
Peso molecular |
440.434 |
Nombre IUPAC |
7-(4-fluorophenyl)-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C25H17FN4O3/c1-28-22-21(29-14-20(33-24(29)27-22)16-9-11-18(26)12-10-16)23(31)30(25(28)32)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12,14H,13H2,1H3 |
Clave InChI |
CVUPEWFPJSKKAH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=C(C=C6)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)


![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)


![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)